(4R)-4-thiazolidin-3-iumcarboxylate chemical structure and properties
(4R)-4-thiazolidin-3-iumcarboxylate chemical structure and properties
An In-depth Technical Guide to (4R)-4-Thiazolidin-3-iumcarboxylate: A Privileged Scaffold in Medicinal Chemistry
Introduction
The thiazolidine ring system represents a cornerstone in heterocyclic chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. This five-membered heterocycle, containing both sulfur and nitrogen atoms, provides a versatile framework for the design and synthesis of novel therapeutic agents.[1] Among its many derivatives, (4R)-4-thiazolidin-3-iumcarboxylate, also known as L-Thioproline or (4R)-thiazolidine-4-carboxylic acid, stands out as a fundamental building block.[2] Its specific stereochemistry and zwitterionic nature confer unique properties that are leveraged in various biomedical research and drug development contexts.
This guide offers a comprehensive technical overview of (4R)-4-thiazolidin-3-iumcarboxylate, intended for researchers, scientists, and professionals in drug development. We will delve into its core chemical structure, physicochemical properties, synthesis and characterization methodologies, and explore its significant and diverse applications in modern medicinal chemistry.
Part 1: Chemical Structure and Physicochemical Properties
The defining characteristics of a molecule are rooted in its structure. For (4R)-4-thiazolidin-3-iumcarboxylate, its three-dimensional arrangement and electronic distribution are key to its function.
Chemical Structure
The molecule is a saturated heterocycle derived from the amino acid L-cysteine. The "(4R)" designation in its IUPAC name, (4R)-thiazolidine-4-carboxylic acid, specifies the absolute configuration at the chiral center (carbon-4), which is inherited from the L-cysteine precursor.[2] In physiological or polar protic environments, the molecule readily exists in a zwitterionic form, where the secondary amine at position 3 is protonated to form a thiazolidinium cation, and the carboxylic acid group is deprotonated to a carboxylate anion. This charge-separated state is accurately reflected by the name (4R)-4-thiazolidin-3-iumcarboxylate.[3]
Caption: Zwitterionic structure of (4R)-4-thiazolidin-3-iumcarboxylate.
Physicochemical Properties
A summary of the key physicochemical properties is presented below, derived from computational and database sources. These properties are fundamental for predicting the molecule's behavior in biological systems and for planning experimental work.
| Property | Value | Source |
| IUPAC Name | (4R)-1,3-thiazolidin-3-ium-4-carboxylate | [3] |
| Synonyms | L-Thioproline, (4R)-thiazolidine-4-carboxylic acid | [2] |
| Molecular Formula | C₄H₇NO₂S | [2][3] |
| Molecular Weight | 133.17 g/mol | [2][3] |
| CAS Number | 34592-47-7 | [2][3] |
| XLogP3 | -1.7 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Exact Mass | 133.01974964 Da | [3] |
Part 2: Synthesis and Characterization
The accessibility of (4R)-4-thiazolidin-3-iumcarboxylate and its derivatives is crucial for their exploration. The synthesis is typically straightforward, and the resulting products are characterized using standard analytical techniques.
General Synthesis Protocol
The most common and efficient method for synthesizing the (4R)-thiazolidine-4-carboxylic acid core is through the nucleophilic condensation of L-cysteine with an appropriate aldehyde or ketone.[4][5] For the parent compound, formaldehyde is used. The reaction proceeds via the formation of a transient Schiff base (iminium ion) between the aldehyde and the amino group of L-cysteine, followed by an intramolecular cyclization where the thiol group attacks the iminium carbon.
Caption: General workflow for the synthesis of thiazolidine derivatives.
Detailed Experimental Protocol: Synthesis of (4R)-thiazolidine-4-carboxylic acid [4]
-
Preparation: Dissolve L-cysteine hydrochloride (0.94 mmol) in 25 mL of distilled water in a round-bottom flask. Add sodium acetate (0.64 mmol) to the solution.
-
Reaction: In a separate flask, prepare a solution of the desired aldehyde (0.98 mmol, e.g., formaldehyde) in 26 mL of ethanol. Add the ethanolic aldehyde solution to the L-cysteine solution.
-
Incubation: Stir the reaction mixture vigorously at room temperature for approximately 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Once precipitation is observed, place the reaction vessel in an ice-cold water bath to facilitate complete precipitation.
-
Purification: Filter the resulting solid precipitate, wash it thoroughly with cold distilled water, and dry it to yield the final product.
Analytical Characterization
Structural confirmation of the synthesized compounds is paramount. A combination of spectroscopic methods is employed to verify the identity and purity of the thiazolidine derivatives.
| Technique | Expected Observations for a 2-Aryl Derivative[4] |
| FT-IR (cm⁻¹) | ~3400 (N-H stretch), ~1600 (C=O stretch, carboxyl), ~1580 (C=C stretch, aromatic), ~1380 (C-O stretch) |
| ¹H-NMR (ppm) | Signals for methylene protons (H-5) around δ 3.2-3.5, a signal for the H-4 proton around δ 4.0-4.2, a singlet for the methine H-2 proton around δ 5.6, and signals corresponding to the aromatic protons. |
| Mass Spec (EI-MS) | A molecular ion peak (M⁺) corresponding to the calculated molecular weight of the derivative. |
Part 3: Biological Significance and Applications in Drug Development
The thiazolidine scaffold is a prolific source of pharmacologically active molecules. Derivatives of (4R)-4-thiazolidin-3-iumcarboxylate have been investigated for a wide array of therapeutic applications, demonstrating the versatility of this core structure.
Antioxidant Activity
Several studies have demonstrated the antioxidant potential of 2-aryl substituted (4R)-thiazolidine-4-carboxylic acids.[4][5] The capacity of these compounds to scavenge free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl), is significantly influenced by the nature and position of substituents on the aromatic ring at the C-2 position. For instance, electron-donating groups like methoxy (-OCH₃) on the aromatic ring have been shown to enhance radical scavenging activity, while electron-withdrawing groups like nitro (-NO₂) tend to decrease it.[4][5] This suggests that the thiazolidine moiety can act as a tunable platform for developing novel antioxidants.
Antiviral (Anti-influenza) Activity
The emergence of drug-resistant viral strains necessitates the development of new antiviral agents. Thiazolidine-4-carboxylic acid derivatives have been identified as promising inhibitors of the influenza neuraminidase (NA) enzyme.[6] NA is a critical glycoprotein on the surface of the influenza virus that facilitates the release of progeny virions from infected cells. By inhibiting this enzyme, the spread of the virus can be effectively halted. Molecular docking and in-vitro assays have shown that specific derivatives can bind to the active site of the NA enzyme, demonstrating their potential as leads for new anti-influenza drugs.[6]
Caption: Mechanism of influenza inhibition by thiazolidine derivatives.
Antidiabetic Activity
In the context of type 2 diabetes management, inhibiting carbohydrate-digesting enzymes like α-amylase and α-glucosidase is a key therapeutic strategy. This approach slows down the absorption of glucose from the gut, thereby mitigating post-prandial hyperglycemia. Thiazolidine-4-carboxylic acid derivatives have emerged as potent inhibitors of both these enzymes.[7] Structure-activity relationship studies indicate that the inhibitory potential can be finely tuned through substitutions on the core scaffold, with some derivatives showing efficacy comparable or superior to existing drugs like acarbose.[7]
Antimicrobial and Anticancer Potential
While direct studies on (4R)-4-thiazolidin-3-iumcarboxylate are emerging, the broader class of thiazolidin-4-ones is a hotbed of research for antimicrobial and anticancer agents.[8][9][10] These related structures show activity against a range of pathogens, including bacteria and fungi, and can inhibit the formation of biofilms, which are a major cause of persistent infections.[11] In oncology, thiazolidin-4-one derivatives have been designed to inhibit various targets, including protein kinases and tubulin, and have shown cytotoxic effects against multiple cancer cell lines.[9][12] This vast body of research provides a strong rationale for the further exploration of (4R)-4-thiazolidin-3-iumcarboxylate derivatives in these therapeutic areas.
Part 4: Future Perspectives and Conclusion
(4R)-4-Thiazolidin-3-iumcarboxylate is more than just a simple heterocyclic compound; it is a versatile and powerful scaffold with proven and potential applications across a spectrum of therapeutic fields. Its straightforward synthesis from the chiral pool (L-cysteine), combined with the ease of diversification, makes it an attractive starting point for the design of new bioactive molecules.
Future research should focus on several key areas:
-
Rational Design: Employing computational modeling and structure-activity relationship studies to design next-generation derivatives with enhanced potency and selectivity for specific biological targets.
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Mechanism of Action: Elucidating the precise molecular mechanisms through which these compounds exert their biological effects to enable more targeted drug development.
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Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to evaluate their potential as viable drug candidates.
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Exploration of New Targets: Expanding the scope of investigation to new and emerging therapeutic targets where the unique structural features of the thiazolidine core may offer advantages.
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